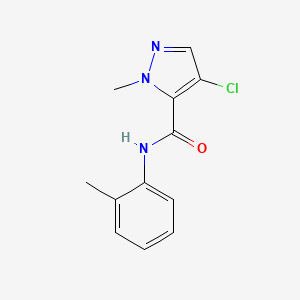

![molecular formula C16H11BrN4S B5402710 3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5402710.png)

3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , 3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole, is part of a broader class of chemicals that include various heterocyclic systems with bridgehead nitrogen atoms and other functional groups. These compounds are synthesized for various purposes, including their potential bioactivity. Research has been focused on synthesizing these compounds and evaluating their chemical and physical properties, as well as their biological activities in some cases.

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and cyclization processes under specific conditions. For example, the synthesis of 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole derivatives has been achieved through reactions involving mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide or via a one-pot synthesis from isatin-β-thiosemicarbazide. These methods showcase the versatility and complexity of synthesizing such heterocyclic compounds (Kim & Zhuravlyova, 2010).

Molecular Structure Analysis

The molecular structure of such compounds has been analyzed using various spectroscopic techniques, including IR, UV, NMR, and mass spectrometry. These analyses provide detailed insights into the molecular framework and substitution patterns of the synthesized compounds, facilitating a deeper understanding of their chemical behavior and potential interactions.

Chemical Reactions and Properties

Chemical reactions involving these compounds can include halocyclization, where halogenation leads to the formation of cyclic structures with halogen atoms incorporated into the molecule. Such reactions not only expand the chemical diversity of these compounds but also potentially modify their physical and chemical properties, making them suitable for various applications (Rybakova, Kim, & Sharutin, 2016).

作用机制

Target of Action

The primary target of 3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

This selective binding is a unique characteristic of this compound, differentiating it from other iron chelators like VLX600 .

Biochemical Pathways

The compound’s interaction with iron ions affects the iron homeostasis within the cell. By binding to ferrous ions, it can decrease intracellular iron ion levels, which can significantly inhibit cancer cell proliferation . This highlights the potential of iron ion depletion as a therapeutic strategy for the treatment of cancers .

Pharmacokinetics

This is very important for passage through the cell wall , potentially enhancing the bioavailability of the compound.

Result of Action

The compound has shown strong antiproliferative activity in vitro against various cancer cells . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the addition of Fe2+ has been shown to abolish the cytotoxicity of the compound This suggests that the presence of certain ions in the environment can impact the compound’s action

未来方向

The future directions in the research of these compounds involve the synthesis of new derivatives and further investigation of their biological activities . The incorporation of different groups into these systems, leading to a series of structurally novel compounds as possible drug candidates, would be of synthetic importance for current medicinal chemistry needs .

属性

IUPAC Name |

3-[(4-bromophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN4S/c17-11-7-5-10(6-8-11)9-22-16-19-15-14(20-21-16)12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNQORMEBIHFOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,5S*)-1-cyclopentyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5402629.png)

![2-(2-chloro-6-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5402635.png)

![4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5402652.png)

![ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B5402669.png)

![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5402682.png)

![8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5402693.png)

![3-isopropyl-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]isoxazole-5-carboxamide](/img/structure/B5402701.png)

![N-isopropyl-1-methyl-N-[(5-oxopyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B5402702.png)

![1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B5402716.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5402725.png)

![benzyl N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]glycinate](/img/structure/B5402728.png)